molecular formula C15H9ClFN3O2 B2983689 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide CAS No. 865287-22-5

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide

Cat. No.: B2983689
CAS No.: 865287-22-5
M. Wt: 317.7
InChI Key: PXPLHSDIUFAHGI-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. It is built around a 1,3,4-oxadiazole core, a privileged scaffold known for its metabolic stability and its role as a bioisostere for esters and amides, which can fine-tune the physicochemical properties of drug candidates . The specific substitution pattern on this scaffold, featuring both 4-chlorophenyl and 2-fluorobenzamide groups, is characteristic of compounds investigated for their potential biological activities. While the precise biological profile of this specific molecule is under investigation, structurally analogous 1,3,4-oxadiazole derivatives have demonstrated a broad and promising spectrum of pharmacological activities in scientific literature. These activities include serving as anticancer agents by inducing apoptosis and cell cycle arrest , acting as antiviral agents , and exhibiting herbicidal properties . The incorporation of halogen atoms (chlorine and fluorine) is a common strategy in lead optimization to influence properties like lipophilicity, bioavailability, and molecular interactions with biological targets. This compound is offered as a high-purity research chemical for use in assay development, high-throughput screening, and hit-to-lead optimization campaigns. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3O2/c16-10-7-5-9(6-8-10)14-19-20-15(22-14)18-13(21)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPLHSDIUFAHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different oxadiazole-based compounds .

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Potential: The 4-chlorophenyl-oxadiazole scaffold (as in OZE-III) demonstrates biofilm inhibition against S. aureus . The target compound’s fluorine atom may further enhance penetration into bacterial membranes.
  • Anti-Inflammatory Activity : Structural analogs with sulfonamide or morpholine groups (e.g., ) show promise in modulating inflammatory pathways. The target’s 2-fluorobenzamide could synergize with the oxadiazole core for COX-2 inhibition.
  • Metabolic Stability : The oxadiazole ring’s electron-withdrawing nature reduces metabolic degradation compared to thiadiazole or urea derivatives .

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, characterization, and biological activities based on diverse research findings.

  • Molecular Formula : C13H9ClFNO
  • Molecular Weight : 247.67 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl hydrazine with appropriate carboxylic acid derivatives under acidic conditions to form the oxadiazole ring. The fluorobenzamide moiety is introduced through acylation reactions.

Antimicrobial Activity

Recent studies have shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been reported to demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 4 µg/mL to 64 µg/mL, indicating their potential as antibacterial agents .

Anticancer Properties

This compound has been evaluated for its anticancer activity. In vitro assays demonstrated that this compound inhibits cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase. Notably, it has shown promising results in inhibiting RET kinase activity, which is crucial in certain types of cancers .

Case Studies

  • Study on Antibacterial Activity :
    A study conducted by Sivaramkumar et al. (2010) evaluated a series of oxadiazole derivatives for their antibacterial effects. Among them, this compound exhibited superior activity against MRSA strains with an MIC value of 32 µg/mL .
  • Anticancer Evaluation :
    In a recent investigation by Han et al. (2016), compounds similar to this compound were tested for their ability to inhibit RET kinase activity. The findings indicated that these compounds could effectively reduce cell viability in RET-dependent tumors .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways:

  • RET Kinase Inhibition : The compound inhibits RET kinase activity by binding to its active site, leading to decreased phosphorylation of downstream targets involved in cell proliferation and survival.
  • Induction of Apoptosis : It promotes apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step protocols. For example, the oxadiazole core is formed by cyclizing a hydrazide intermediate derived from 4-chlorobenzoyl chloride. Subsequent coupling with 2-fluorobenzoyl chloride under basic conditions (e.g., NaH/THF) yields the final product . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents to improve yield. Purity is confirmed via HPLC or TLC, followed by recrystallization from ethanol or methanol .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Characterization employs spectroscopic techniques:

  • 1H/13C NMR : Confirms substitution patterns (e.g., 4-chlorophenyl and 2-fluorobenzamide groups).
  • FT-IR : Identifies key functional groups (C=O stretch ~1650 cm⁻¹, C-F stretch ~1250 cm⁻¹) .
  • Mass spectrometry : Exact mass (e.g., 402.039038) validates molecular formula .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

  • Methodology : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida auris). For example, MMV102872 (a structural analog) showed MICs <0.5 μM against Sporothrix spp., comparable to itraconazole . Include positive controls (e.g., fluconazole) and assess cytotoxicity using mammalian cell lines (e.g., HEK-293) via MTT assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxadiazole or benzamide rings) influence bioactivity?

  • Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., nitro, trifluoromethyl, or sulfonyl groups). Compare their potency in enzyme inhibition or antimicrobial assays. For instance, replacing the 2-fluorobenzamide with a 3-(trifluoromethyl) group enhanced anti-Candida activity . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like fungal CYP51 .

Q. What mechanisms underlie its antimycobacterial activity, and how can target engagement be validated?

  • Methodology : Hypothesize targets based on structural analogs (e.g., inhibition of mycobacterial enoyl-acyl carrier protein reductase). Validate via:

  • Enzyme inhibition assays : Measure IC50 values using purified enzyme.
  • Gene knockdown : Use CRISPR interference to assess target essentiality.
  • Resistance selection : Identify mutations in putative target genes via whole-genome sequencing of resistant mutants .

Q. How can crystallographic data inform the design of more potent derivatives?

  • Methodology : Resolve the crystal structure of the compound or its analogs (e.g., oxadiazole-thiazole hybrids) to analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, crystal structures of similar oxadiazoles revealed hydrogen-bonded dimers stabilizing the active conformation . Use this data to optimize substituent geometry for stronger target binding.

Q. What strategies resolve discrepancies in bioactivity data across studies (e.g., varying MICs against Candida auris)?

  • Methodology : Standardize assay conditions (e.g., inoculum size, growth medium, incubation time). Re-evaluate potency using clinical isolates and reference strains. Cross-validate with orthogonal assays (e.g., time-kill kinetics or biofilm inhibition). For instance, MMV102872 showed 88% growth inhibition in C. auris at 20 μM in one study but higher potency in others, highlighting strain-specific variability .

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